



Application Note: Quantification of Oxazosulfyl in Plant Tissue by LC-MS/MS

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazosulfyl is a novel sulfyl insecticide developed for the control of a broad spectrum of insect pests in crops such as rice.[1][2] Its mode of action involves the state-dependent blockage of voltage-gated sodium channels, leading to insect paralysis.[3] As with any agricultural chemical, it is crucial to monitor its residue levels in plant tissues to ensure food safety, comply with regulatory limits (Maximum Residue Levels, MRLs), and conduct environmental fate studies. This application note provides a detailed protocol for the sensitive and selective quantification of Oxazosulfyl in plant tissues using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol to efficiently isolate **Oxazosulfyl** from complex plant matrices.[4][5] The resulting extract is then analyzed by LC-MS/MS. The liquid chromatography (LC) system separates **Oxazosulfyl** from endogenous plant components using a reversed-phase C18 column. The tandem mass spectrometer (MS/MS) provides highly selective and sensitive detection using the Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the protonated molecule of **Oxazosulfyl**) is selected, fragmented, and specific product ions are monitored for unambiguous identification and quantification.[6]



Experimental Protocols Materials and Reagents

- Standards: Oxazosulfyl analytical standard (≥98% purity).
- Solvents: LC-MS grade acetonitrile, methanol, and water.
- Reagents: LC-MS grade formic acid, ammonium formate, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).
- QuEChERS d-SPE Sorbents: Primary secondary amine (PSA) and C18 sorbent.
- Sample Collection: Representative plant tissue samples (e.g., rice grain, leaves, stem).

Instrumentation

- Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.2-0.6 mL/min. (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[6]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 5500, Agilent 6490, Waters Xevo TQ-S).[6]
- Other Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, syringe filters (0.22 μm).

Standard Preparation

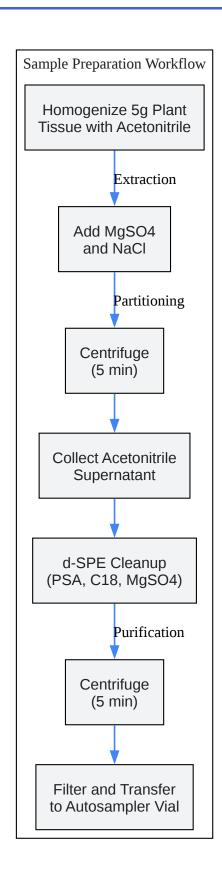
- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Oxazosulfyl standard and dissolve it in 10 mL of acetonitrile. Store at -20°C.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with acetonitrile or an appropriate mobile phase composition.
- Matrix-Matched Calibrants: To compensate for matrix effects, prepare calibration standards by spiking the working standard solutions into blank plant matrix extract obtained from the sample preparation process.[3]



Sample Preparation (Modified QuEChERS Protocol)

- Homogenization: Weigh 5 g of a representative plant tissue sample (chopped or diced) into a 50 mL centrifuge tube. For dry samples like rice, add 10 mL of water and allow to rehydrate for 30 minutes.
- Extraction: Add 10 mL of acetonitrile to the tube. Seal and homogenize at high speed for 2-3 minutes.
- Salting-Out Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
- Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at ≥5000 rpm for 5 minutes.
- Filtration and Analysis: Carefully collect the supernatant, filter it through a 0.22 μm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.





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Figure 1. Workflow for the QuEChERS-based sample preparation of **Oxazosulfyl** from plant tissue.

LC-MS/MS Analysis

The following tables outline the recommended starting conditions for the chromatographic separation and mass spectrometric detection of **Oxazosulfyl**.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Condition
Column	Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 μm)
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B	Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate	0.4 mL/min
Injection Volume	5 μL

| Column Temperature | 40°C |

Table 2: LC Gradient Program

Time (min)	% Mobile Phase B
0.0	10
1.0	10
8.0	95
10.0	95
10.1	10



| 12.0 | 10 |

Table 3: Mass Spectrometry Parameters

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Nebulizer Gas	Nitrogen, 45 psi
Drying Gas Flow	10 L/min

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 4: **Oxazosulfyl** MRM Transitions (Proposed) Disclaimer: The following product ions and collision energies are proposed based on the compound's structure and must be empirically optimized by infusing an **Oxazosulfyl** standard solution into the mass spectrometer.

| Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) | Purpose | | :--- | :--- | :--- | :--- | | 421.0 | Proposed Ion 1 | 50 | Optimize (e.g., 15-30) | Quantifier | 421.0 | Proposed Ion 2 | 50 | Optimize (e.g., 20-40) | Qualifier |

Note: The precursor ion m/z 421.0 is derived from the molecular weight of **Oxazosulfyl** (420.4 g/mol) in positive ionization mode ([M+H]+).[7][8] Optimization of product ions and collision energies is a critical step for ensuring method sensitivity and specificity.

Data and Visualization Method Performance (Typical)

A fully validated method should demonstrate the performance characteristics outlined in Table 5. These values are representative of typical multi-residue pesticide analysis methods.[3]

Table 5: Typical Method Validation Parameters

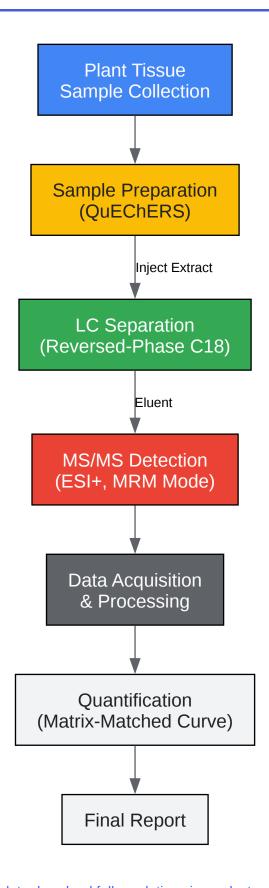


Parameter	Typical Value
Linearity (R²)	> 0.99
Limit of Quantification (LOQ)	≤ 0.01 mg/kg
Limit of Detection (LOD)	≤ 0.005 mg/kg
Recovery	70 - 120%

| Precision (RSD) | < 20% |

Experimental Workflow Diagram





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